molecular formula C7H4Cl3F B1399149 2,6-Dichloro-3-fluorobenzyl chloride CAS No. 1806354-44-8

2,6-Dichloro-3-fluorobenzyl chloride

Cat. No.: B1399149
CAS No.: 1806354-44-8
M. Wt: 213.5 g/mol
InChI Key: XAIALIUMNHODQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-fluorobenzyl chloride is an organic compound with the molecular formula C7H4Cl3F. It is a derivative of benzyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 3 position. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-fluorobenzyl chloride typically involves the chlorination of 2,6-dichloro-3-fluorotoluene. This reaction is carried out by passing chlorine gas through 2,6-dichloro-3-fluorotoluene in the presence of a catalyst such as phosphorus trichloride under controlled conditions . The reaction is usually conducted at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluorobenzyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile.

    Oxidation: It can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: Reduction reactions can convert it into benzyl alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives.

    Oxidation: Major products are benzaldehyde derivatives.

    Reduction: The primary products are benzyl alcohol derivatives.

Scientific Research Applications

2,6-Dichloro-3-fluorobenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: The compound is used in the development of pharmaceuticals and agrochemicals.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms makes the benzyl chloride moiety highly reactive. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzyl chloride: Similar structure but lacks the fluorine atom.

    3-Fluorobenzyl chloride: Contains a fluorine atom but lacks the chlorine atoms at the 2 and 6 positions.

    2,6-Difluorobenzyl chloride: Contains fluorine atoms at the 2 and 6 positions instead of chlorine.

Uniqueness

2,6-Dichloro-3-fluorobenzyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

1,3-dichloro-2-(chloromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIALIUMNHODQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-fluorobenzyl chloride
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-3-fluorobenzyl chloride
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-3-fluorobenzyl chloride
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-3-fluorobenzyl chloride
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-3-fluorobenzyl chloride
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-3-fluorobenzyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.